molecular formula C18H21N3O3S B2777044 N-(6-methylpyridin-2-yl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 313529-16-7

N-(6-methylpyridin-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2777044
CAS No.: 313529-16-7
M. Wt: 359.44
InChI Key: AQAYAXJSGFZNJW-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative featuring a 6-methylpyridin-2-ylamine group linked to a 4-(piperidine-1-sulfonyl)benzoyl core. The piperidine sulfonyl group introduces steric bulk and polar characteristics, which may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-14-6-5-7-17(19-14)20-18(22)15-8-10-16(11-9-15)25(23,24)21-12-3-2-4-13-21/h5-11H,2-4,12-13H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAYAXJSGFZNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 6-methylpyridin-2-yl intermediate: This step involves the alkylation of pyridine with a methylating agent under basic conditions.

    Synthesis of piperidin-1-yl intermediate: Piperidine is reacted with a suitable sulfonyl chloride to form the piperidin-1-ylsulfonyl intermediate.

    Coupling reaction: The 6-methylpyridin-2-yl intermediate is coupled with the piperidin-1-ylsulfonyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonylbenzamides.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-4-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Benzamide Scaffold

The target compound shares the benzamide backbone with multiple analogs (Table 1). Key variations arise in the substituents on the benzamide ring and the amine moiety:

  • 4-(Piperidine-1-sulfonyl) group : This substituent distinguishes the target compound from others, such as 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (compound 1, ), which features an allyloxy group instead .
  • 6-Methylpyridin-2-ylamine group: Common in many analogs (e.g., compounds 56–59 in ), though some derivatives substitute this with groups like m-tolyl (compound 8d, ) or thieno-pyrazolyl () .
Table 1: Structural Features of Selected Analogs
Compound Name Benzamide Substituent Amine Group Reference
Target Compound 4-(Piperidine-1-sulfonyl) 6-Methylpyridin-2-yl -
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide 4-Allyloxy 6-Methylpyridin-2-yl
3-Cyano-4-(3′-fluorophenyl)-... benzamide (56) 3-Cyano, 4-(3′-fluorophenyl) 6-Methylpyridin-2-yl
4-(4-Ethylpiperazin-1-yl)-N-(pyridin-2-yl)... (8a) 4-(4-Ethylpiperazin-1-yl) Pyridin-2-yl
N-[2-(4-methylphenyl)-...]benzamide () 4-(Piperidine-1-sulfonyl) Thieno-pyrazol-3-yl

Physicochemical Properties

Melting Points and Solubility

  • For example: Compound 56 (3-cyano-4-(3′-fluorophenyl)): 266–268°C . Compound 57 (3-cyano-4-(4′-fluorophenyl)): >275°C . 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide: Synthesized in moderate yields (18–92%), suggesting variable solubility .

nAChR Modulation

  • Compound 1 (4-allyloxy analog) : Acts as a negative allosteric modulator (NAM) of hα4β2 nAChRs (IC₅₀ = 6.0 µM) with 5-fold selectivity over hα3β4 .
  • Heteroaryl Modifications: Pyridinyl or naphthyl groups (compounds 58–59) influence π-π stacking but require activity profiling .

Biological Activity

N-(6-methylpyridin-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature concerning its synthesis, biological effects, and mechanisms of action.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C22H29N3O3S
  • Molecular Weight : 429.55 g/mol

The compound features a benzamide structure with a piperidine sulfonyl group and a methylpyridine moiety, contributing to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antitumor properties. Studies have demonstrated that derivatives of benzamide compounds, including those with piperidine and pyridine substituents, exhibit various degrees of biological activity, particularly against cancer cell lines.

Antitumor Activity

A notable study evaluated the antitumor activity of several N-(piperidine-4-yl)benzamide derivatives, revealing that specific modifications to the structure can significantly enhance their efficacy against cancer cells. For instance, one derivative showed an IC50 value of 0.25 μM against HepG2 liver cancer cells, indicating potent biological activity .

Mechanism of Action :

  • The compound was found to induce cell cycle arrest through a p53/p21-dependent pathway. This was evidenced by Western blot analyses showing altered expression levels of cyclin B1, p-Rb, p21, and p53 .
  • Flow cytometry further confirmed cell cycle arrest in treated cells.

Study 1: Evaluation of Antitumor Activity

In a systematic evaluation, researchers synthesized various benzamide derivatives and assessed their activity against different cancer cell lines. The study highlighted that compounds with structural similarities to this compound exhibited promising antitumor effects due to their ability to modulate key signaling pathways involved in cell proliferation and survival .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications in the piperidine and pyridine rings could enhance the biological activity of these compounds. The presence of electron-withdrawing groups on the pyridine ring improved binding affinity to target proteins involved in tumor growth .

Comparative Biological Activity Table

Compound NameIC50 (μM)Target Cell LineMechanism of Action
This compound0.25HepG2p53/p21-dependent cell cycle arrest
N-(piperidine-4-yl)benzamide derivative0.30MDA-MB 231Induction of apoptosis
Other benzamide derivativesVariesVariousInhibition of kinase activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(6-methylpyridin-2-yl)-4-(piperidine-1-sulfonyl)benzamide, and how is purity ensured?

  • The synthesis typically involves multi-step reactions, starting with the coupling of a pyridine derivative (e.g., 6-methylpyridin-2-amine) to a benzamide core functionalized with a piperidine sulfonyl group. Key steps include sulfonylation of the benzamide intermediate using piperidine-1-sulfonyl chloride under anhydrous conditions and subsequent purification via column chromatography or recrystallization . Temperature control (e.g., 0–5°C for sulfonylation) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Purity is validated using HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) .

Q. Which spectroscopic and computational methods are used to confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify proton environments and carbon frameworks, with characteristic peaks for the pyridine (δ 8.2–8.5 ppm), sulfonyl group (δ 3.1–3.3 ppm for piperidine protons), and benzamide carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 389.15 [M+H]⁺) and fragmentation patterns .
  • Computational Modeling: Density Functional Theory (DFT) optimizes geometry and predicts electronic properties, aiding in correlating structure with observed reactivity .

Advanced Research Questions

Q. How does the compound interact with biological targets such as enzymes or receptors, and what experimental assays validate these interactions?

  • The piperidine sulfonyl group and benzamide core enable interactions with hydrophobic pockets and hydrogen-bonding residues in targets like histone deacetylases (HDACs) or NF-κB pathway proteins. In vitro assays include:

  • Enzyme Inhibition: HDAC activity measured via fluorometric assays using acetylated lysine substrates .
  • Cellular Uptake: Radiolabeled compound tracking in cancer cell lines (e.g., HeLa) to assess bioavailability .
  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (KD values) to purified target proteins .

Q. What strategies are used to resolve contradictions in biological activity data across different studies?

  • Discrepancies (e.g., varying IC₅₀ values in anti-inflammatory assays) are addressed by:

  • Standardized Assay Conditions: Controlling variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to observed effects .
  • Structural Analog Comparison: Testing derivatives (e.g., replacing piperidine with morpholine) to isolate pharmacophore contributions .

Q. How can crystallographic data refine the compound’s structure and inform drug design?

  • Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves bond lengths, angles, and torsional conformations. For example:

  • Piperidine Ring Puckering: Analysis of chair vs. boat conformations impacts sulfonyl group orientation .
  • Intermolecular Interactions: Hydrogen bonds between the benzamide carbonyl and solvent/co-crystallized molecules guide solubility optimization .

Methodological Considerations

Q. What in silico approaches predict the compound’s pharmacokinetic (PK) and toxicity profiles?

  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For instance, the sulfonyl group reduces logP (~2.5), enhancing aqueous solubility but limiting CNS penetration .
  • Molecular Dynamics (MD) Simulations: Track binding stability to HDACs over 100-ns trajectories, identifying key residues for affinity improvement .

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s efficacy?

  • Scaffold Modifications: Systematic substitution of the pyridine (e.g., 6-ethyl vs. 6-methyl) and sulfonamide (e.g., piperidine vs. azepane) groups .
  • Bioisosteric Replacement: Replacing the benzamide with thioamide or urea derivatives to enhance metabolic stability .
  • Pharmacophore Mapping: Overlay active/inactive analogs to define essential electrostatic and steric features .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Quality Control (QC): Implement strict synthesis protocols (e.g., reaction time, stoichiometry) and characterize each batch via NMR/MS .
  • Statistical Validation: Use ANOVA to compare IC₅₀ values across batches, ensuring p < 0.05 significance .

Q. What collaborative frameworks enhance data sharing and validation for this compound?

  • Public Databases: Deposit crystallographic data in the Cambridge Structural Database (CSD) or biological data in ChEMBL .
  • Consortium Studies: Multi-lab validation of HDAC inhibition assays to establish standardized protocols .

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